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molecular formula C8H12O2 B1605107 Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)- CAS No. 28450-02-4

Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-

Cat. No. B1605107
M. Wt: 140.18 g/mol
InChI Key: QIYRGBNUCNZLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04388104

Procedure details

A solution of 100 g of 3-buten-2-one in 100 ml of toluene stabilized with 1 g of hydroquinone was heated to 200° C. in a steel pressure vessel and held at that temperature for 4 hours. The resulting mixture was distilled under reduced pressure to give 2-acetyl-3,4-dihydro-6-methyl-2H-pyran (16A), as a liquid, b.p.: 38°-42° C., 0.02 Torr.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:5])[CH:3]=[CH2:4].[C:6]1([CH:13]=CC(O)=[CH:9][CH:8]=1)[OH:7]>C1(C)C=CC=CC=1>[C:2]([CH:3]1[CH2:4][CH2:9][CH:8]=[C:6]([CH3:13])[O:7]1)(=[O:5])[CH3:1]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(C=C)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C1OC(=CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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